molecular formula C21H20N2O2S B3936448 N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide

Cat. No.: B3936448
M. Wt: 364.5 g/mol
InChI Key: ULWYYDLHYQGPFR-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide is an organic compound that features a naphthalene ring, a carbamothioyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide typically involves the reaction of naphthalene-2-yl isothiocyanate with 4-propoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds like naphthalene-2-yl isothiocyanate and naphthalene-2-ylamine share structural similarities and may exhibit comparable biological activities.

    Carbamothioyl compounds: Compounds containing the carbamothioyl group, such as thiourea derivatives, may have similar reactivity and applications.

    Propoxybenzamide derivatives: Compounds like 4-propoxybenzamide and its analogs may have similar pharmacological properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties that are not observed in the individual components alone.

Properties

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-2-13-25-19-11-8-16(9-12-19)20(24)23-21(26)22-18-10-7-15-5-3-4-6-17(15)14-18/h3-12,14H,2,13H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWYYDLHYQGPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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